molecular formula C14H18F2N2O B12966704 5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]

5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]

Katalognummer: B12966704
Molekulargewicht: 268.30 g/mol
InChI-Schlüssel: YNUMENMRKGSUFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is part of the broader class of spiroindole derivatives, which are known for their significant biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex spirocyclic structures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on high yield, low cost, and minimal environmental impact. For example, the preparation method of similar compounds like 5-difluoromethoxy-2-mercapto-1H-benzimidazole involves etherification, nitrification, hydrolysis, reduction, and redox steps .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, spiroindole derivatives are known to inhibit microtubule assembly, which is crucial for cell division and can lead to anticancer effects . The compound may also interact with muscarinic serotonin receptors, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] apart is its unique combination of an indoline and a piperidine ring, which provides a distinct three-dimensional structure. This structure enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development.

Eigenschaften

Molekularformel

C14H18F2N2O

Molekulargewicht

268.30 g/mol

IUPAC-Name

5-(difluoromethoxy)-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C14H18F2N2O/c1-18-6-4-14(5-7-18)9-17-12-3-2-10(8-11(12)14)19-13(15)16/h2-3,8,13,17H,4-7,9H2,1H3

InChI-Schlüssel

YNUMENMRKGSUFK-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(CC1)CNC3=C2C=C(C=C3)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.